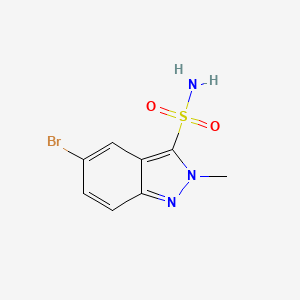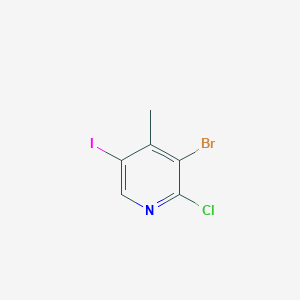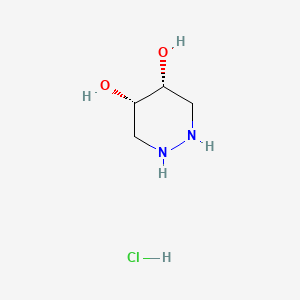![molecular formula C11H17N3O3 B13466028 tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a diazo group attached to a cyclobutyl ring and a tert-butyl carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate typically involves the reaction of a cyclobutylamine derivative with a diazoacetylating agent. One common method includes the reaction of cyclobutylamine with tert-butyl chloroformate to form tert-butyl N-(cyclobutyl)carbamate, followed by diazoacetylation using diazoacetic acid or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new ring structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) under basic conditions.
Cycloaddition Reactions: Catalysts such as transition metals (e.g., rhodium, copper) under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) under controlled conditions.
Major Products Formed:
Substitution Reactions: Substituted carbamates.
Cycloaddition Reactions: Cycloaddition products with new ring structures.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its diazo group is particularly useful in cycloaddition reactions to form new ring structures .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues .
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or as precursors to bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate involves the reactivity of its diazo group. The diazo group can undergo various chemical transformations, including cycloaddition and substitution reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with a similar carbamate structure but lacking the diazo group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate derivative with a hydroxyethyl group instead of the diazoacetyl group.
N-Boc-ethylenediamine: A compound with a similar tert-butyl carbamate structure but with an ethylenediamine moiety.
Uniqueness: tert-Butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C11H17N3O3 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-11(5-4-6-11)8(15)7-13-12/h7H,4-6H2,1-3H3,(H,14,16) |
Clave InChI |
CQVCTBKVLVBBDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)

![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)

![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)

![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)






![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
